molecular formula C20H42NO4- B8055381 Tetrabutylammonium diacetate

Tetrabutylammonium diacetate

Cat. No.: B8055381
M. Wt: 360.6 g/mol
InChI Key: PJSWKMCJTQJDLF-UHFFFAOYSA-L
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Description

Tetrabutylammonium diacetate, also known as this compound, is a quaternary ammonium salt with the chemical formula (C₄H₉)₄N(C₂H₃O₂)₂. This compound is known for its solubility in organic solvents and its use as a phase-transfer catalyst in various chemical reactions. It is commonly used in organic synthesis and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium diacetate can be synthesized through a multi-step process:

Industrial Production Methods

The industrial production of tetrabutylazanium;diacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include butyl halides, alkali metal hydroxides, and acetic acid.

    Conditions: Reactions typically occur in aprotic polar organic solvents and alcohols, with careful control of temperature and reaction time.

Major Products

The major products formed from these reactions include various acetates and other substituted organic compounds, depending on the specific reactants and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetrabutylazanium;diacetate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency by increasing the availability of reactants in the desired phase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium diacetate is unique due to its specific combination of tetrabutylammonium and acetate ions, which provides distinct solubility and reactivity properties. Its ability to act as a phase-transfer catalyst and its solubility in organic solvents make it particularly valuable in various chemical and industrial processes .

Properties

IUPAC Name

tetrabutylazanium;diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSWKMCJTQJDLF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-].CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42NO4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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